molecular formula C12H19NO B12095778 N-butyl-4-methoxy-2-methylaniline

N-butyl-4-methoxy-2-methylaniline

Cat. No.: B12095778
M. Wt: 193.28 g/mol
InChI Key: ZWOBYYVGPQWHAW-UHFFFAOYSA-N
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Description

N-butyl-4-methoxy-2-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a butyl group, a methoxy group, and a methyl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-methoxy-2-methylaniline can be achieved through several synthetic routes. One common method involves the alkylation of 4-methoxy-2-methylaniline with butyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 4-methoxy-2-methylaniline

    Reagent: Butyl halide (e.g., butyl bromide)

    Catalyst: Base (e.g., sodium hydroxide)

    Solvent: Organic solvent (e.g., ethanol)

    Reaction Conditions: Reflux at elevated temperatures

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-methoxy-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-butyl-4-methoxy-2-methylaniline has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those containing hindered amine motifs.

    Industrial Processes: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-butyl-4-methoxy-2-methylaniline involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-4-methoxyaniline
  • N-butyl-2-methylaniline
  • N-butyl-4-methoxy-2-ethylaniline

Uniqueness

N-butyl-4-methoxy-2-methylaniline is unique due to the specific combination of substituents on the aniline ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-butyl-4-methoxy-2-methylaniline

InChI

InChI=1S/C12H19NO/c1-4-5-8-13-12-7-6-11(14-3)9-10(12)2/h6-7,9,13H,4-5,8H2,1-3H3

InChI Key

ZWOBYYVGPQWHAW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=C(C=C1)OC)C

Origin of Product

United States

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